molecular formula C20H21N3OS2 B2415075 (E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide CAS No. 2035036-03-2

(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide

Cat. No.: B2415075
CAS No.: 2035036-03-2
M. Wt: 383.53
InChI Key: XHOZDBWPEYZSAV-AATRIKPKSA-N
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Description

(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide is a potent and selective ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. This compound was developed to probe the therapeutic potential of ALK inhibition and has demonstrated low nanomolar potency in enzymatic assays. Its primary research value lies in the study of ALK-driven oncogenesis, particularly in cancers such as anaplastic large cell lymphoma (ALCL) , non-small cell lung cancer (NSCLC) , and neuroblastoma . By specifically targeting and inhibiting the ALK signaling cascade, this acrylamide derivative serves as a critical tool compound for investigating downstream pathways like JAK/STAT, PI3K/AKT, and RAS/MAPK, which are crucial for cell proliferation and survival. Researchers utilize this molecule to explore mechanisms of acquired resistance to ALK-targeted therapies and to evaluate combination treatment strategies in preclinical models. Its well-characterized profile makes it an essential chemical probe for validating ALK as a molecular target and for advancing the understanding of tyrosine kinase biology in disease contexts.

Properties

IUPAC Name

(E)-N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-thiophen-3-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS2/c24-19(6-5-16-9-12-25-14-16)21-13-15-7-10-23(11-8-15)20-22-17-3-1-2-4-18(17)26-20/h1-6,9,12,14-15H,7-8,10-11,13H2,(H,21,24)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOZDBWPEYZSAV-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CSC=C2)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CSC=C2)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d]thiazole moiety, a piperidine ring, and a thiophene substituent. The structural configuration contributes to its interaction with biological targets, influencing its pharmacological properties.

Antitumor Activity

The compound's potential as an anticancer agent has also been explored. Compounds with similar structural features have shown selective cytotoxicity against various cancer cell lines. For example, studies on related benzothiazole derivatives indicated that they could inhibit cell proliferation effectively in both 2D and 3D assay formats. Notably, compounds exhibited IC50 values as low as 6.26 μM against HCC827 cells, indicating significant antitumor activity .

Table 1: Summary of Antitumor Activities of Related Compounds

CompoundCell Line TestedIC50 Value (μM)Activity Type
Compound AHCC8276.26 ± 0.33Antitumor
Compound BNCI-H3586.48 ± 0.11Antitumor
Compound CHepG2Not specifiedAntitumor

The mechanism by which this compound exerts its biological effects may involve interactions with DNA or specific protein targets associated with tumor growth and microbial resistance. For instance, some benzothiazole derivatives have been reported to bind within the minor groove of DNA, which could disrupt replication and transcription processes . Additionally, the inhibition of key enzymes involved in microbial metabolism may also play a role in its antimicrobial efficacy.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazole derivatives, revealing that compounds structurally similar to this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : In vitro studies on related compounds demonstrated their ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Q & A

Q. What are the primary challenges in synthesizing (E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide, and how are they addressed?

Synthesis involves multi-step routes with challenges such as regioselectivity in heterocyclic ring formation and stereochemical control of the acrylamide group. Key steps include coupling benzo[d]thiazole-piperidine intermediates with thiophene-acrylamide precursors via nucleophilic substitution or condensation reactions. Purification often requires column chromatography and characterization via NMR, IR, and mass spectrometry to confirm purity and stereochemistry .

Q. How is the molecular geometry of this compound validated experimentally and computationally?

X-ray crystallography (if crystalline) and spectroscopic methods (e.g., NOESY for stereochemistry) are used experimentally. Computational approaches like density functional theory (DFT) model bond angles, electronic distribution, and π-π stacking interactions between aromatic systems (benzo[d]thiazole, thiophene), which influence reactivity and biological interactions .

Q. What standard assays are used to evaluate its in vitro biological activity?

Common assays include:

  • Enzyme inhibition : Fluorescence-based or colorimetric assays (e.g., kinase inhibition using ATP analogs).
  • Cytotoxicity : MTT or SRB assays against cancer cell lines.
  • Receptor binding : Radioligand displacement studies for GPCRs or nuclear receptors. IC₅₀ values are calculated from dose-response curves, with positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity during synthesis?

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps.
  • Catalysts : Pd-based catalysts for Suzuki-Miyaura coupling of thiophene derivatives.
  • Temperature control : Low temperatures (0–5°C) minimize side reactions in acid-sensitive steps. Statistical tools like Design of Experiments (DoE) can systematically optimize parameters .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, serum content) or compound stability. Solutions include:

  • Orthogonal assays : Validate kinase inhibition using both biochemical (purified enzyme) and cellular (phospho-antibody) methods.
  • Stability studies : HPLC monitoring of degradation under physiological conditions (e.g., plasma stability assays) .

Q. How does the compound’s electronic configuration influence its mechanism of action?

The electron-withdrawing nitro group (if present in analogs) enhances electrophilicity, facilitating covalent binding to cysteine residues in target proteins. DFT calculations reveal charge distribution across the acrylamide moiety, predicting nucleophilic attack sites. Comparative studies with fluorine-substituted analogs show altered binding kinetics due to electronegativity differences .

Q. What computational methods predict off-target interactions and toxicity risks?

  • Molecular docking : AutoDock Vina or Glide screens against protein databases (e.g., PDB).
  • QSAR models : Correlate structural descriptors (logP, polar surface area) with hepatotoxicity or hERG channel inhibition.
  • ADMET prediction : Tools like SwissADME assess bioavailability and cytochrome P450 interactions .

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